physicochemical properties of Piperazine, 1-(3-chlorophenyl)-4-methyl-
physicochemical properties of Piperazine, 1-(3-chlorophenyl)-4-methyl-
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-chlorophenyl)-4-methylpiperazine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-chlorophenyl)-4-methylpiperazine, a derivative of the well-studied phenylpiperazine class of compounds. As a senior application scientist, this document synthesizes foundational chemical data with practical analytical methodologies to serve researchers, scientists, and professionals in drug development and forensic analysis. The guide delves into the compound's chemical identity, structural features, and key physical properties. It further outlines detailed protocols for its synthesis and characterization using state-of-the-art analytical techniques, including chromatography, spectroscopy, and thermal analysis. The narrative emphasizes the causality behind experimental choices, providing a robust framework for understanding and investigating this compound and its analogs.
Chemical Identity and Structural Elucidation
1-(3-chlorophenyl)-4-methylpiperazine, also known by its CAS Number 20011-11-4, belongs to the phenylpiperazine family.[1][2] It is structurally derived from its more widely studied precursor, 1-(3-chlorophenyl)piperazine (mCPP), through the addition of a methyl group to the nitrogen atom at the 4-position of the piperazine ring. This substitution significantly influences its physicochemical and pharmacological properties.
The core structure consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen atom is bonded to a phenyl group substituted with a chlorine atom at the meta (3-) position. The second nitrogen atom is bonded to a methyl group. This N-methylation differentiates it from mCPP, a known serotonin receptor agonist used extensively in neuroscience research.[3][4][5]
Core Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-chlorophenyl)-4-methylpiperazine is presented below. These parameters are fundamental for designing experimental protocols, including formulation, analytical method development, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
| Property | Value | Source |
| CAS Number | 20011-11-4 | [1][2] |
| Molecular Formula | C11H15ClN2 | [1][2] |
| Molecular Weight | 210.703 g/mol | [1] |
| Appearance | Data not widely published; likely a solid powder or oil at room temperature. | N/A |
| Melting Point | Not specified in available literature. Determination via DSC is recommended. | N/A |
| Boiling Point | Not specified in available literature. | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and chlorinated solvents. Solubility in aqueous solutions is likely pH-dependent due to the basic nitrogen atoms. | N/A |
Synthesis and Manufacturing Insights
The most direct and logical synthesis route for 1-(3-chlorophenyl)-4-methylpiperazine involves the N-methylation of its immediate precursor, 1-(3-chlorophenyl)piperazine (mCPP). This transformation is a standard procedure in medicinal chemistry.
Synthetic Rationale: The secondary amine on the piperazine ring of mCPP is nucleophilic and can be readily alkylated. The Eschweiler-Clarke reaction, which involves treatment with formaldehyde and formic acid, is a common and effective method for exhaustive methylation of amines. Alternatively, direct alkylation using a methylating agent such as bromomethane or methyl iodide in the presence of a non-nucleophilic base can be employed. The choice of method depends on scale, desired purity, and available reagents.
Caption: Synthetic workflow for 1-(3-chlorophenyl)-4-methylpiperazine.
Analytical Methodologies
A multi-faceted analytical approach is required for the unambiguous identification, quantification, and characterization of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for separating the target analyte from its precursor, potential by-products, and other impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification and purity assessment. The basic nitrogen atoms in the piperazine ring make it amenable to reverse-phase chromatography with an acidic mobile phase modifier to ensure good peak shape.
-
Column: C18, 5 µm, 4.6 x 150 mm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis Diode Array Detector (DAD) at ~240-250 nm.
-
Causality: The C18 stationary phase provides hydrophobic retention, while the acidic mobile phase protonates the piperazine nitrogens, minimizing tailing and improving resolution. Methods developed for mCPP can be readily adapted.[6][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and structural confirmation based on mass-to-charge ratio.
-
Column: DB-5ms or equivalent (non-polar)
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Injection: Split/splitless inlet at 250°C.
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Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
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Carrier Gas: Helium
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MS Detection: Electron Ionization (EI) at 70 eV. Expected fragmentation would involve cleavage of the piperazine ring and loss of the methyl and chlorophenyl groups.
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Causality: The thermal stability of the compound allows for volatilization without decomposition. The mass spectrum provides a unique fingerprint for identification, which is crucial in forensic contexts.[8][9]
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Caption: Chromatographic analysis workflow.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (typically in the 6.8-7.3 ppm range), the four methylene groups of the piperazine ring (as complex multiplets around 2.6-3.2 ppm), and a sharp singlet for the N-methyl group around 2.3-2.5 ppm.[10]
-
¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, with aromatic carbons between 115-155 ppm, piperazine carbons around 45-55 ppm, and the N-methyl carbon signal appearing upfield around 45 ppm.[10]
-
Causality: NMR is the gold standard for structural elucidation, providing unambiguous proof of atom connectivity. 2D NMR techniques (like COSY and HSQC) can be used to assign all proton and carbon signals definitively.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.
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~3050-3100 cm⁻¹: Aromatic C-H stretching.
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~2800-3000 cm⁻¹: Aliphatic C-H stretching from the piperazine and methyl groups.
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~1590 and 1475 cm⁻¹: C=C stretching from the aromatic ring.
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~1100-1300 cm⁻¹: C-N stretching vibrations.
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~700-800 cm⁻¹: C-Cl stretching.
-
Causality: FT-IR is a rapid and non-destructive technique used to confirm the presence of expected functional groups and as a quality control fingerprinting method.[11]
-
Thermal Analysis
Thermal analysis provides critical information on the material's stability, melting behavior, and purity.
-
Differential Scanning Calorimetry (DSC):
-
Protocol: A sample (3-5 mg) is heated in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Expected Output: An endothermic peak indicating the melting point. The sharpness of the peak can provide an initial indication of purity. It can also reveal polymorphic transitions.[12][13]
-
Causality: DSC is fundamental for identifying the solid-state form of a drug substance, which impacts solubility and bioavailability.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: A sample is heated on a sensitive microbalance at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (nitrogen or air).
-
Expected Output: A plot of mass versus temperature. A stable compound will show a flat baseline until the onset of decomposition. The temperature at which mass loss occurs indicates its thermal stability.
-
Causality: TGA determines the upper-temperature limit for handling and storage and can detect the presence of residual solvents or moisture.[14]
-
Stability and Degradation Profile
The stability of 1-(3-chlorophenyl)-4-methylpiperazine is a critical parameter for its storage and formulation. Phenylpiperazine derivatives are generally stable under standard storage conditions (cool, dry, dark).[15] However, potential degradation pathways should be considered:
-
Oxidation: The nitrogen atoms of the piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air and light.
-
Hydrolysis: While generally stable, hydrolysis is a potential degradation route under extreme pH and high-temperature conditions, though less common for this structure compared to esters or amides.[16]
-
Photostability: Aromatic systems can be susceptible to photodegradation. Studies should be conducted according to ICH guidelines to assess the impact of light exposure.
Conclusion
1-(3-chlorophenyl)-4-methylpiperazine is a distinct chemical entity whose physicochemical properties are governed by its N-methylated phenylpiperazine structure. This guide has detailed the foundational data and a suite of self-validating analytical protocols necessary for its comprehensive characterization. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can ensure the identity, purity, and stability of this compound, providing the trustworthy data required for advanced research and development applications.
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